molecular formula C21H19N5O4 B6584434 N-(2-ethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251544-26-9

N-(2-ethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Número de catálogo: B6584434
Número CAS: 1251544-26-9
Peso molecular: 405.4 g/mol
Clave InChI: SZTAQNDBEGOMLJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-ethoxyphenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a triazolopyrazine-derived compound with a molecular formula of C₂₁H₁₉N₅O₄ (calculated based on its structural features). Its core structure comprises a [1,2,4]triazolo[4,3-a]pyrazine ring system substituted at position 8 with a phenoxy group and at position 2 with an acetamide moiety linked to a 2-ethoxyphenyl group. This compound is structurally analogous to BG13473 (CAS 1251628-61-1, C₁₉H₁₄BrN₅O₃), which replaces the ethoxyphenyl group with a 4-bromophenyl substituent .

Propiedades

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-2-29-17-11-7-6-10-16(17)23-18(27)14-26-21(28)25-13-12-22-20(19(25)24-26)30-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTAQNDBEGOMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Triazolopyrazine-Based Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 8-phenoxy, 2-(N-(2-ethoxyphenyl)acetamide) C₂₁H₁₉N₅O₄ 405.41 Ethoxy group enhances lipophilicity; phenoxy may influence π-π interactions .
BG13473 8-phenoxy, 2-(N-(4-bromophenyl)acetamide) C₁₉H₁₄BrN₅O₃ 440.25 Bromine substituent increases electronegativity, potentially altering binding affinity.
Compound 45 8-amino, 6-(4-benzylpiperazinylphenyl), 2-phenyl C₂₈H₂₇N₇O 477.57 Benzylpiperazine enhances solubility; amino group enables hydrogen bonding.
Compound 16 8-amino, 6-(4-(2-aminoethoxy)phenyl), antioxidant-conjugated C₃₄H₃₈N₆O₄ 606.71 Antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide) confers radical-scavenging activity.
Compound 12 8-amino, 6-(4-hydroxyphenyl), 2-chloroacetamide C₁₅H₁₂ClN₅O₃ 345.74 Hydroxyphenyl and chloroacetamide groups may improve metabolic stability.

Key Observations:

Substituent Impact: Phenoxy vs. Amino Groups: The target compound’s 8-phenoxy group contrasts with the 8-amino substituent in Compounds 45, 16, and 12. Amino groups are typically more reactive and can participate in hydrogen bonding, whereas phenoxy groups enhance aromatic stacking . Ethoxyphenyl vs. Bromophenyl: Compared to BG13473, the ethoxyphenyl group in the target compound likely improves metabolic stability over bromophenyl, which may pose toxicity risks .

Synthetic Approaches: The target compound’s synthesis may involve coupling 8-phenoxy-triazolopyrazine intermediates with 2-ethoxyphenyl acetamide, analogous to methods described for BG13473 . In contrast, Compounds 45 and 16 employ nucleophilic aromatic substitution or Mitsunobu reactions to introduce benzylpiperazine or antioxidant moieties .

Piperazine- and Pyrrolo-Fused Analogues

Table 2: Comparison with Piperazine- and Pyrrolo-Substituted Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo-triazolo[4,3-a]pyrazin-2-yl}acetamide Triazolopyrazine 8-piperazinyl (2-methylphenyl), 3-isopropylphenyl ~496.58 (est.) Piperazine enhances solubility; isopropylphenyl may improve CNS penetration.
N-((1S,3R)-3-(6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)cyclopropanecarboxamide Pyrrolo-triazolo-pyrazine Cyclopentyl, cyclopropanecarboxamide ~354.41 (est.) Pyrrolo fusion increases rigidity; cyclopropane may reduce metabolic degradation.

Key Observations:

  • Piperazine Derivatives : The compound from shares the triazolopyrazine core but incorporates a piperazinyl group, which is absent in the target compound. Piperazine derivatives often exhibit improved pharmacokinetic profiles due to enhanced water solubility .
  • Pyrrolo-Fused Systems : The pyrrolo-triazolo-pyrazine in introduces a fused bicyclic system, which may enhance target selectivity by restricting conformational flexibility .

Functionalized Acetamide Derivatives

  • Antioxidant Conjugates : Compound 16 () links the triazolopyrazine core to 3,5-di-tert-butyl-4-hydroxybenzamide, a potent antioxidant. This contrasts with the target compound’s simpler acetamide structure, highlighting a strategy to combine epigenetic modulation with oxidative stress reduction .
  • Chloroacetamide vs. Ethoxyacetamide : Compound 12 () uses a chloroacetamide group, which may act as a reactive warhead in covalent inhibitor design, whereas the ethoxy group in the target compound likely serves as a metabolically stable substituent .

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The 8-phenoxy group in the target compound may sterically hinder interactions with hydrophobic binding pockets compared to smaller substituents like amino or hydroxy groups . Ethoxy and bromo substituents (BG13473) demonstrate how electron-donating vs. electron-withdrawing groups modulate electronic properties and binding .
  • Therapeutic Potential: Antioxidant-conjugated derivatives (e.g., Compound 16) suggest dual functionality in diseases like cancer or neurodegeneration . Piperazine- and pyrrolo-fused analogues () highlight advancements in optimizing blood-brain barrier penetration and metabolic stability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.